1-Ethynyl-1-methylcyclopropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

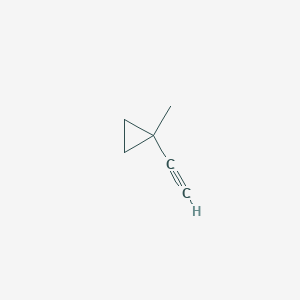

1-Ethynyl-1-methylcyclopropane is an organic compound with the molecular formula C6H8. It is a cyclopropane derivative where one hydrogen atom on the cyclopropane ring is replaced by an ethynyl group (C≡CH) and another by a methyl group (CH3). This compound is of interest due to its unique structural features and reactivity, which make it a valuable subject for various chemical studies .

Mechanism of Action

Target of Action

Related compounds like “1-methylcyclopropene” are known to interact with ethylene receptors in plants .

Biochemical Pathways

“1-methylcyclopropene” affects the ethylene signaling pathway, which mediates many aspects of ripening in fruits .

Result of Action

“1-methylcyclopropene” has been shown to delay ripening and maintain the quality of several climacteric fruits during storage .

Action Environment

For “1-methylcyclopropene”, factors such as species, concentration, storage temperature and time have substantial impacts on the responses of fruit to treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-1-methylcyclopropane can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclopropanol with a strong base to form the corresponding cyclopropyl anion, which then undergoes alkylation with ethynyl halides. Another method involves the cyclopropanation of propargyl alcohol derivatives using carbenoid reagents .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process often includes steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-1-methylcyclopropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the ethynyl group to an ethyl group.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Organolithium reagents, Grignard reagents

Major Products:

Oxidation: Ketones, carboxylic acids

Reduction: Ethyl-substituted cyclopropanes

Substitution: Various substituted cyclopropanes depending on the nucleophile used

Scientific Research Applications

1-Ethynyl-1-methylcyclopropane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Methylcyclopropane: Similar in structure but lacks the ethynyl group, making it less reactive in certain types of chemical reactions.

Ethylcyclopropane: Contains an ethyl group instead of an ethynyl group, leading to different reactivity and applications.

Uniqueness: 1-Ethynyl-1-methylcyclopropane is unique due to the presence of both a cyclopropane ring and an ethynyl group. This combination imparts distinct reactivity patterns, making it a versatile compound in organic synthesis and various research applications .

Biological Activity

1-Ethynyl-1-methylcyclopropane (C6H8) is a cyclopropane derivative that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies that illustrate its relevance in various biological systems.

Chemical Structure and Properties

This compound is characterized by an ethynyl group attached to a methyl-substituted cyclopropane ring. This configuration provides the compound with distinctive reactivity and interaction capabilities with biological macromolecules. Its molecular formula is C6H8, and it has a molecular weight of 80.13 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ethynyl group allows for participation in π-π interactions, while the cyclopropane ring can influence the compound's conformational flexibility, impacting its binding affinity to enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, potentially altering the levels of key metabolites.

- Protein-Ligand Interactions : Its structure enables stable complex formation with proteins, which can modulate signaling pathways within cells.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits antiproliferative effects against various cancer cell lines, including glioblastoma cells. The mechanism involves modulation of signaling pathways related to cell growth and apoptosis .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses by inhibiting cyclooxygenase enzymes, which are critical in the synthesis of inflammatory mediators.

- Neuroprotective Properties : Research indicates that derivatives of this compound may enhance neuronal survival under stress conditions, suggesting potential applications in neurodegenerative disease treatment.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in glioblastoma cells | |

| Anti-inflammatory | Inhibits cyclooxygenase activity | |

| Neuroprotection | Enhances survival of neurons under stress |

Case Study: Anticancer Activity

A study investigated the effects of this compound on glioblastoma cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to the induction of apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, highlighting its potential as an anticancer agent .

Case Study: Anti-inflammatory Effects

In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophage cultures. This effect was attributed to the compound's ability to inhibit NF-kB signaling pathways, which are crucial for inflammation.

Properties

IUPAC Name |

1-ethynyl-1-methylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8/c1-3-6(2)4-5-6/h1H,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXBUAFBLMXVMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2809-75-8 |

Source

|

| Record name | 1-ethynyl-1-methylcyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.